5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
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Overview
Description
“5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide” is a derivative of thiazole and sulfonamide, groups with known antibacterial activity . Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The compound was synthesized as part of a study on hybrid antimicrobials that combine the effect of two or more agents . The synthesis involved the combination of thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The synthesized compounds were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been studied for its synthesis and biological activity. It involves reactions leading to compounds tested for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).
Antimicrobial Activity
- Research shows the potential of similar compounds in antimicrobial activities. For example, derivatives prepared from (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides showed potential antibacterial and antifungal activity against specific strains (Sowmya et al., 2018).
Anticancer Activity
- Thiophene-based compounds, including those similar to the query compound, have shown inhibitory activity against various cancer cell lines. This indicates their potential in anticancer research (Atta & Abdel‐Latif, 2021).
Enzyme Inhibition
- Compounds with structures related to the query have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their use in exploring enzyme inhibition (Büyükkıdan et al., 2013).
Synthesis and Reactivity
- The synthesis and reactivity of such compounds have been a subject of study, focusing on their chemical properties and potential in developing new derivatives (Aleksandrov et al., 2020).
Antitubercular Activity
- Research on similar compounds includes their synthesis and evaluation for antitubercular activity, highlighting their potential in tuberculosis treatment (Samadhiya et al., 2013).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral agents .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, compounds that play a key role in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells . Others have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
For instance, some thiazole derivatives have been found to have antibacterial activity, affecting both Gram-negative and Gram-positive bacteria .
Action Environment
For instance, the efficacy of some thiazole derivatives has been found to be enhanced when used in conjunction with other agents, such as cell-penetrating peptides .
Properties
IUPAC Name |
5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S3/c19-13(11-5-6-12(25-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-24-14/h1-8H,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDRYBSRDNEZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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